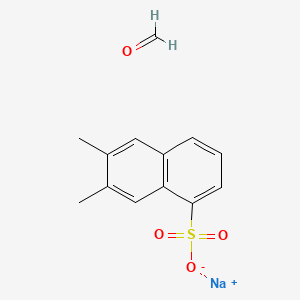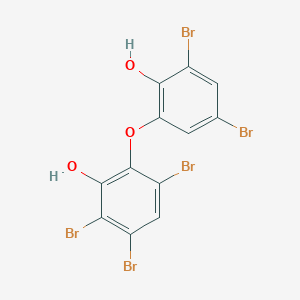
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde is a chemical compound that belongs to the class of sulfonates. It is a sodium salt of 6,7-dimethylnaphthalene-1-sulfonic acid polymerized with formaldehyde. This compound is commonly used as a dispersing agent in various industrial applications due to its ability to improve the solubility and stability of other substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde typically involves the sulfonation of 6,7-dimethylnaphthalene followed by polymerization with formaldehyde. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and formaldehyde as a polymerizing agent. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The raw materials are fed into the reactor, where they undergo sulfonation and polymerization. The final product is then purified and dried to obtain the sodium salt of 6,7-dimethylnaphthalene-1-sulfonate;formaldehyde in powder form .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a dispersing agent in the synthesis of various organic compounds.
Biology: The compound is employed in the preparation of biological samples for analysis.
Medicine: It is used in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde involves its ability to interact with other molecules through its sulfonate and formaldehyde groups. The sulfonate group enhances the solubility of the compound in water, while the formaldehyde group allows it to form stable complexes with other molecules. These interactions facilitate the dispersion and stabilization of various substances in different applications .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium naphthalene-1-sulfonate
- Sodium 2-naphthalenesulfonate
- Sodium 1,5-naphthalenedisulfonate
Uniqueness
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde is unique due to the presence of both methyl groups on the naphthalene ring and the formaldehyde polymerization. These structural features enhance its dispersing properties and make it more effective in stabilizing various substances compared to other similar compounds .
Propiedades
Número CAS |
82199-01-7 |
|---|---|
Fórmula molecular |
C13H13NaO4S |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde |
InChI |
InChI=1S/C12H12O3S.CH2O.Na/c1-8-6-10-4-3-5-12(16(13,14)15)11(10)7-9(8)2;1-2;/h3-7H,1-2H3,(H,13,14,15);1H2;/q;;+1/p-1 |
Clave InChI |
NZJZESFWUYOSTM-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC2=C(C=C1C)C(=CC=C2)S(=O)(=O)[O-].C=O.[Na+] |
Números CAS relacionados |
82199-01-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)


![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
